molecular formula C13H11N3O4 B1415068 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid CAS No. 1041533-03-2

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Cat. No. B1415068
CAS RN: 1041533-03-2
M. Wt: 273.24 g/mol
InChI Key: PWHTWGZDFFDCMS-UHFFFAOYSA-N
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Description

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid is a chemical compound with the CAS number 1041533-03-2 . It is used in pharmaceutical testing and as a reference standard for accurate results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, such as its melting point, boiling point, density, and molecular weight, are not explicitly mentioned in the search results .

Scientific Research Applications

Porous Metal-Organic Frameworks

3-Amino-4-(pyridin-4-yl)benzoic acid, a compound structurally related to 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, has been utilized in synthesizing a porous metal-organic framework. This framework exhibits high porosity and amino-decorated channels, making it efficient for CO2/N2, C2H4/CH4, and C2H2/CH4 selectivity and high iodine adsorption, which is significant for environmental and industrial applications (Ma et al., 2020).

Crystallography and Molecular Interactions

Research on multi-component crystals involving 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid, provides insight into the influence of chemical and structural factors on hydrogen bonding and proton transfer. This understanding is crucial for designing materials with specific molecular interactions and properties (Seaton et al., 2013).

Peptide Synthesis

The novel 3-nitro-2-pyridinesulfenyl (Npys) group, closely related to the compound , has been reported as a selective protecting and activating group for amino and hydroxyl groups in peptide synthesis. This development is significant for advancing the methods and efficiency of synthesizing peptides (Matsueda & Walter, 2009).

Magnetic Studies

A study on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, which shares structural similarity with the compound of interest, reveals insights into its crystallography and magnetism. This research is valuable for understanding the magnetic properties of such compounds, which can have implications in material science and nanotechnology (Baskett & Lahti, 2005).

Tuberculostatic Activity

Research on derivatives of 4-nitro-benzoic acid, a compound related to 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, investigates their tuberculostatic activity. Such studies contribute to the development of new treatments for tuberculosis and other bacterial infections (Stelt et al., 2006).

properties

IUPAC Name

3-nitro-4-(pyridin-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(18)10-1-2-11(12(7-10)16(19)20)15-8-9-3-5-14-6-4-9/h1-7,15H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHTWGZDFFDCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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